![molecular formula C14H16F3N5OS B11989199 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide is a chemical compound with the molecular formula C14H16F3N5OS It is known for its unique structure, which includes a trifluoromethyl group attached to a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(trifluoromethyl)-1,2,4-triazole with a suitable thiol compound under controlled conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., DMSO, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and triazole ring play crucial roles in its activity, allowing it to bind to target proteins and enzymes, thereby modulating their functions . The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide
- **2-{[4-amino-5-(methyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide
- **2-{[4-amino-5-(ethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H16F3N5OS |
|---|---|
Peso molecular |
359.37 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H16F3N5OS/c1-9(2)21(10-6-4-3-5-7-10)11(23)8-24-13-20-19-12(22(13)18)14(15,16)17/h3-7,9H,8,18H2,1-2H3 |
Clave InChI |
WZXSRDOCRBWHPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)

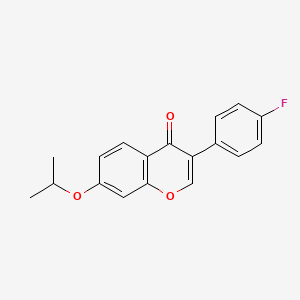
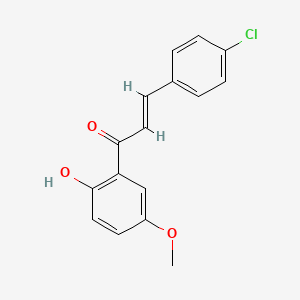
![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11989144.png)
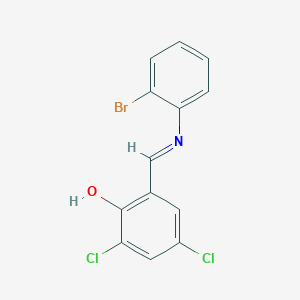
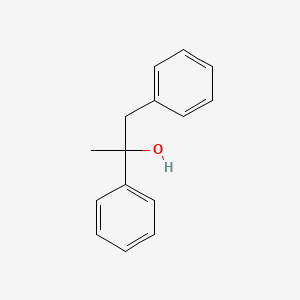

![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B11989160.png)
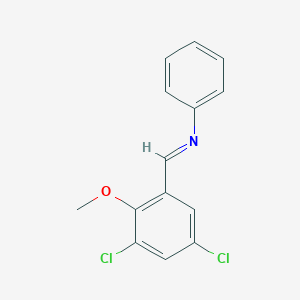
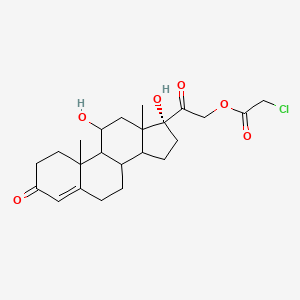
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989186.png)
![N-[1-(hydroxymethyl)propyl]-2-methylbenzamide](/img/structure/B11989192.png)
![2-iodo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11989193.png)
